molecular formula C7H8N2O B1454863 1,4,5,6-Tetrahydro-7h-indazol-7-one CAS No. 165686-41-9

1,4,5,6-Tetrahydro-7h-indazol-7-one

Cat. No.: B1454863
CAS No.: 165686-41-9
M. Wt: 136.15 g/mol
InChI Key: SWTZTUJBLAOEBS-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydro-7h-indazol-7-one is a heterocyclic compound with the molecular formula C7H8N2O It is part of the indazole family, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,6-Tetrahydro-7h-indazol-7-one can be synthesized through several methods. One common approach involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another method includes the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions typically require specific conditions such as the presence of nucleophilic reagents and solvents.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods may vary depending on the desired application and the availability of raw materials.

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydro-7h-indazol-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

1,4,5,6-Tetrahydro-7h-indazol-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydro-7h-indazol-7-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor for enzymes like human neutrophil elastase (HNE), which is involved in inflammatory processes . The compound binds to the active site of the enzyme, preventing its activity and thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,6-Tetrahydro-7h-indazol-7-one is unique due to its specific structural features and the resulting biological activities. Its ability to act as an enzyme inhibitor makes it particularly valuable in medicinal chemistry for developing new therapeutic agents.

Biological Activity

1,4,5,6-Tetrahydro-7h-indazol-7-one is a heterocyclic compound belonging to the indazole family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. The molecular formula of this compound is C7H8N2O, and it exhibits unique structural features that contribute to its biological properties.

The biological activity of this compound primarily involves its interaction with specific enzymes and molecular targets. Notably, it acts as an inhibitor of cyclin-dependent kinase 2 (CDK2) complexes, which are crucial for cell cycle regulation. In a study examining various tetrahydroindazoles, compound 3 (a derivative of this compound) demonstrated significant inhibitory activity against CDK2/cyclin A complexes with a KiK_i value of 2.3 μM .

Antitumor Activity

This compound has been evaluated for its antiproliferative effects against various cancer cell lines. In vitro studies indicated that compounds derived from this scaffold exhibited IC50 values ranging from 5 to 50 μM against lung carcinoma cell lines (NCI-H460) and other tumor cells . The structure-activity relationship (SAR) studies highlighted that modifications to the indazole framework could enhance anticancer potency.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. For instance:

  • CDK2 Inhibition : As mentioned earlier, it effectively inhibits CDK2/cyclin complexes, which are vital in cancer biology.
  • Human Neutrophil Elastase (HNE) : It also acts as an inhibitor for HNE, which plays a role in inflammatory processes.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound in relation to similar compounds:

Compound NameStructure SimilarityKey Biological Activity
Indazole Parent compoundBroad range of biological activities
1,5,6,7-Tetrahydro-4H-indazol-4-one Similar nitrogen positioningVaries in enzyme inhibition
Tetrahydroindazole derivatives Variations in substitution patternsPotent against specific cancer types

Case Studies

Several studies have explored the biological activities of this compound:

  • CDK2/cyclin A Inhibition : A high-throughput screening identified this compound as a potent inhibitor of CDK2/cyclin A complexes. Subsequent analogues showed improved binding affinity and inhibitory activity .
  • Anticancer Activity : Research conducted on various derivatives revealed that modifications could lead to enhanced potency against specific cancer cell lines. For instance, certain nitro-substituted derivatives exhibited IC50 values in the low micromolar range against multiple tumor types .
  • Anti-inflammatory Potential : The ability of this compound to inhibit HNE suggests potential applications in treating inflammatory diseases.

Properties

IUPAC Name

1,4,5,6-tetrahydroindazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-6-3-1-2-5-4-8-9-7(5)6/h4H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTZTUJBLAOEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165686-41-9
Record name 4,5,6,7-tetrahydro-1H-indazol-7-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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